6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Overview
Description
6-(1-benzofuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C20H13N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.100776666 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Evaluations
Synthesis and Biological Evaluation of Coumarin Derivatives A study explored the synthesis of pyrimidino, pyridino, and pyrrolo derivatives, including benzofurano[3,2-b]4H-pyran, to evaluate their antimicrobial activities. This research contributes to understanding the synthesis routes and biological applications of compounds related to benzofuran derivatives (Al-Haiza, Mostafa, & El-kady, 2003).
Synthesis of Pyrazolo and Pyridine Derivatives Another study focused on synthesizing pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety, highlighting a method for creating a range of compounds for further biological and chemical studies (Abdelhamid, Fahmi, & Alsheflo, 2012).
Biological and Pharmacological Research
Inhibition of Aromatase Activity Research has been conducted on novel derivatives including benzofuran and pyridine for inhibiting aromatase activity, showing significant potency and potential for therapeutic applications. This study underscores the importance of structural derivatives of benzofuran in medicinal chemistry (Saberi et al., 2006).
Antitumor and Molecular Docking Study A series of benzofuran-2-yl pyrazole pyrimidine derivatives were synthesized and evaluated for their antitumor activity, including molecular docking studies. This investigation reveals the compound's potential in cancer treatment research (El-Zahar et al., 2011).
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that benzofuran derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been reported to influence a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Result of Action
One study has reported that a compound with a similar pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against several tumor cell lines
Future Directions
Properties
IUPAC Name |
6-(1-benzofuran-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-20-15-10-11-16(18-12-13-6-4-5-9-17(13)25-18)21-19(15)22-23(20)14-7-2-1-3-8-14/h1-12H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUHJBHEPUISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.